Ethynylation Step Yield: 93.8% with Catalytic KOH versus ~50% with Prior Art Stoichiometric Methods
The ethynylation of 3,3-dimethylcyclohexan-1-one to 1-ethynyl-3,3-dimethylcyclohexan-1-ol, when conducted with catalytic KOH (0.02 equiv) in liquid ammonia under ethyne pressure of 10–20 bara, achieves an isolated yield of up to 93.8% with 99.0% selectivity and 94.7% conversion [1]. The prior art method (Schulte-Elte, U.S. Pat. No. 4,147,672) ethynylates the same ketone substrate with ethyne in a basic medium but yields the identical product in only approximately 50% yield [2]. An alternative prior method (Pelletier et al., J. Org. Chem. 1976, 41, 1069) employs stoichiometric lithium acetylide–ethylenediamine complex in benzene/THF, achieving 96% yield but requiring strictly inert conditions, generating stoichiometric lithium waste, and using toxic solvents [1].
| Evidence Dimension | Ethynylation reaction yield and reagent economy |
|---|---|
| Target Compound Data | Yield: 93.8%; Selectivity: 99.0%; Conversion: 94.7% (Example 9); reagent: catalytic KOH (~0.02 equiv) |
| Comparator Or Baseline | Comparator 1 (Schulte-Elte): ~50% yield, basic medium; Comparator 2 (Pelletier): 96% yield, stoichiometric lithium acetylide–ethylenediamine in benzene/THF |
| Quantified Difference | ~44 percentage-point yield improvement over Schulte-Elte; comparable yield to Pelletier but with catalytic rather than stoichiometric reagent |
| Conditions | 3,3-Dimethylcyclohexan-1-one + ethyne, KOH (aq. 40% w/w, ~0.02 equiv) in liquid NH₃ at 15°C, 11.0 bara ethyne, 40–120 min reaction time |
Why This Matters
Procurement at scale demands economically viable synthesis; replacing a ~50% yield process with a 93.8% yield process nearly halves raw material cost per kilogram of intermediate and eliminates stoichiometric organolithium waste handling.
- [1] Bonrath, W.; Letinois, U.; Schütz, J. Synthesis of Green Ketone Intermediate. U.S. Patent 8,674,143 B2, 2014. See Examples 9–12, ethynylation yields 86.0–93.8%. View Source
- [2] Schulte-Elte, K. H.; et al. Unsaturated Cycloaliphatic Ketones. U.S. Patent 4,147,672, filed November 12, 1976, and issued April 3, 1979. View Source
